molecular formula C20H15N3O2S3 B12028915 2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole

2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B12028915
M. Wt: 425.6 g/mol
InChI Key: HHUWVJBQAMSURG-UHFFFAOYSA-N
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Description

2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of naphthylmethyl and nitrobenzyl sulfanyl groups attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of Sulfanyl Groups: The naphthylmethyl and nitrobenzyl sulfanyl groups are introduced via nucleophilic substitution reactions. This involves the reaction of the thiadiazole ring with naphthylmethyl chloride and 4-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite in aqueous solution.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Compounds with different nucleophiles replacing the sulfanyl groups.

Scientific Research Applications

2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole varies depending on its application:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

    Catalytic Activity: Acts as a catalyst by providing a reactive surface for chemical reactions, often involving electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
  • 2-[(1-Naphthylmethyl)sulfanyl]-5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole
  • 2-[(1-Naphthylmethyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole

Uniqueness

2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of both naphthylmethyl and nitrobenzyl groups, which confer distinct electronic and steric properties. These groups enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H15N3O2S3

Molecular Weight

425.6 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C20H15N3O2S3/c24-23(25)17-10-8-14(9-11-17)12-26-19-21-22-20(28-19)27-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2

InChI Key

HHUWVJBQAMSURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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